Tri(carboxyethyloxyethyl)amine

説明

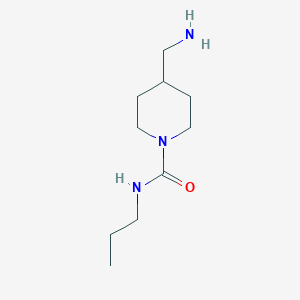

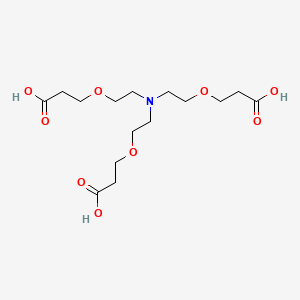

Tri(carboxyethyloxyethyl)amine is a biochemical compound used for proteomics research . It has a molecular formula of C15H27NO9 and a molecular weight of 365.38 . It’s a non-cleavable linker for bio-conjugation that contains a COOH/Carboxylic Acid group and a group linked through a linear PEG chain .

Molecular Structure Analysis

The molecular structure of Tri(carboxyethyloxyethyl)amine is characterized by its molecular formula C15H27NO9 and molecular weight 365.38 . Further details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis

Amines, in general, have quite an effect on the properties as compared to alkanes due to the inclusion of a heteroatom such as nitrogen . The main chemical property of amines is their ability to act as weak organic bases .科学的研究の応用

Aerobic Oxidation of Thiophenols

Tri(carboxyethyloxyethyl)amine has been employed as an environmentally friendly catalyst in the aerobic oxidation of thiophenols to synthesize disulfides . This process is significant as disulfides are crucial in chemical and biological processes. The use of this compound as a catalyst allows for a high yield of over 96% for various substrates and offers the advantage of catalyst recovery and reuse .

Polymer Catalysts in Organic Synthesis

As a polymer catalyst, Tri(carboxyethyloxyethyl)amine facilitates asymmetric synthesis due to its stable and non-volatile nature. It is non-corrosive, eco-friendly, and easily recoverable, making it an excellent choice for sustainable chemical processes .

Synthesis of Pharmaceuticals

The compound’s versatile structure makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals. Its reactivity enables various functionalization reactions, playing a pivotal role in the development of new drugs and bioactive molecules .

Materials Science

In materials science, Tri(carboxyethyloxyethyl)amine contributes to the design and fabrication of polymers, catalysts, sensors, and functional materials. Its unique properties are suitable for applications in organic electronics, photovoltaics, and biomaterials .

Catalysis

The amine groups in Tri(carboxyethyloxyethyl)amine make it an effective catalyst for various chemical transformations. Its application in catalysis extends to renewable energy and environmental remediation, including carbon capture and energy storage .

Green Chemistry

Tri(carboxyethyloxyethyl)amine is recognized for its potential in the synthesis of green chemicals. Its use in sustainable technologies emphasizes the importance of environmentally friendly practices in chemistry .

作用機序

Target of Action

Tri(carboxyethyloxyethyl)amine is a complex compound with a unique structure. It is a 3-arm branched molecule It is known to react with primary amino-containing entities .

Mode of Action

The mode of action of Tri(carboxyethyloxyethyl)amine involves its reaction with primary amino-containing entities. This reaction occurs in the presence of an activator such as EDC or HATU

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tri(carboxyethyloxyethyl)amine is currently not available. Its impact on bioavailability would depend on these properties. As a research-grade compound , further studies are required to understand its pharmacokinetic profile.

Result of Action

Given its reactivity with primary amino-containing entities , it may have a broad range of potential effects. More research is needed to fully understand the implications of its action at the molecular and cellular levels.

特性

IUPAC Name |

3-[2-[bis[2-(2-carboxyethoxy)ethyl]amino]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO9/c17-13(18)1-7-23-10-4-16(5-11-24-8-2-14(19)20)6-12-25-9-3-15(21)22/h1-12H2,(H,17,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHMUDRSUKYNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN(CCOCCC(=O)O)CCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri(carboxyethyloxyethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)

![N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1399003.png)

![Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate](/img/structure/B1399013.png)